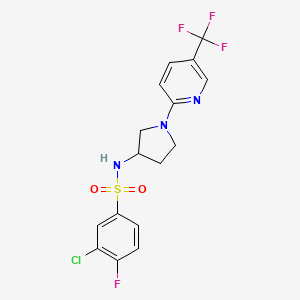

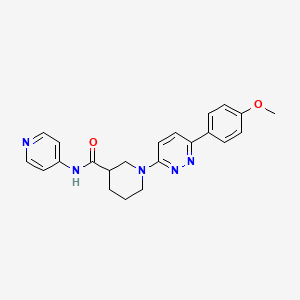

3-chloro-4-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

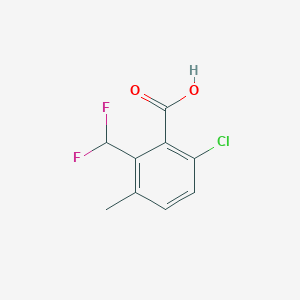

The compound “3-chloro-4-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide” is a complex organic molecule. It contains a trifluoromethylpyridine (TFMP) group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of such compounds generally involves the introduction of TFMP groups within the structures of other molecules . This is achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several key components. It contains a trifluoromethyl group (-CF3), a pyridine ring, and a benzenesulfonamide group .Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the fluorine atom and the pyridine moiety . These elements bestow many of the distinctive physical–chemical properties observed with this class of compounds .Wissenschaftliche Forschungsanwendungen

Herbicidal Applications

Compounds related to benzenesulfonamides, especially those with fluorination and chlorination, are explored for their herbicidal properties. For instance, derivatives with sulfonylurea structures, where fluoromethyl-triazines and fluorinated benzenesulfonamides are combined, show selectivity as post-emergence herbicides in crops like cotton and wheat due to their metabolic pathways and the ability to inhibit specific plant enzymes. These compounds' structure-activity relationships contribute to their selectivity and efficacy in controlling unwanted vegetation while sparing the crops (Hamprecht et al., 1999)[https://consensus.app/papers/fluoro-intermediates-sulfonylureas-hamprecht/69e669fd3d2c5520ad945ed0b2683a59/?utm_source=chatgpt].

Pharmaceutical Chemistry

In pharmaceutical chemistry, benzenesulfonamide derivatives are investigated for their potential as inhibitors against various biological targets. For example, chlorinated pyrrolidinone-bearing benzenesulfonamides have been synthesized and tested for their inhibitory activity against human carbonic anhydrases, showing low nanomolar affinity against cancer-related isoforms. Such compounds could be pivotal in developing new therapeutic agents targeting carbonic anhydrases implicated in tumor growth and metastasis (Balandis et al., 2020)[https://consensus.app/papers/synthesis-structureaffinity-relationship-chlorinated-balandis/29ede11daebe54b3852e9fe139194b65/?utm_source=chatgpt].

Organic Synthesis and Material Science

Benzenesulfonamide derivatives serve as key intermediates in organic synthesis, offering pathways to synthesize complex molecules. For example, they are used in the synthesis of dual fluorescent ionophores for transition metal cations, where the sulfonamide group acts as an electron acceptor. Such compounds have applications in material science, serving as sensors for metal ions based on changes in their fluorescent properties upon metal binding (Malval et al., 2003)[https://consensus.app/papers/tripodal-ligand-incorporating-fluorescent-ionophore-malval/091ead2ca2835ec28a498ff699c706e5/?utm_source=chatgpt].

Wirkmechanismus

Target of Action

It’s known that trifluoromethylpyridine derivatives, which this compound is a part of, have been used in the agrochemical and pharmaceutical industries .

Mode of Action

It’s known that trifluoromethylpyridine derivatives have unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety . These properties may influence the compound’s interaction with its targets.

Biochemical Pathways

The compound is likely to interact with various biochemical pathways due to its trifluoromethylpyridine structure .

Result of Action

It’s known that trifluoromethylpyridine derivatives have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-chloro-4-fluoro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF4N3O2S/c17-13-7-12(2-3-14(13)18)27(25,26)23-11-5-6-24(9-11)15-4-1-10(8-22-15)16(19,20)21/h1-4,7-8,11,23H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOVIELODGWYCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF4N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamic acid, N-[(1S)-1-methyl-2-[(2-methyl-6-nitrobenzoyl)(2-methylphenyl)amino]-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B2871945.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methylpyrazine-2-carboxamide](/img/structure/B2871946.png)

![2-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(2-hydroxypropan-2-yl)triazol-4-yl]propan-2-ol](/img/structure/B2871947.png)

![6-[(4-Bromophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2871951.png)

![N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylquinazolin-3-yl]butanamide](/img/structure/B2871955.png)

![6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2871957.png)

![1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2871959.png)